Glycine chloride
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Overview
Description
Glycine chloride, also known as glycine hydrochloride, is a compound formed by the combination of glycine and hydrochloric acid. Glycine is the simplest amino acid, with the chemical formula NH₂CH₂COOH. When combined with hydrochloric acid, it forms this compound (NH₂CH₂COOH·HCl). This compound is commonly used in various biochemical and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce glycine.
Industrial Production Methods:
Biotechnology Synthesis: This method uses microbial fermentation to produce glycine, which is then combined with hydrochloric acid to form this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including glyoxylic acid and ammonia.
Reduction: It can be reduced to form glycine and other derivatives.
Substitution: this compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alcohols, inorganic acids.
Major Products:
Oxidation: Glyoxylic acid, ammonia.
Reduction: Glycine.
Substitution: Various esters and amides.
Chemistry:
Buffer Solutions: this compound is used in the preparation of buffer solutions for biochemical assays.
Chelating Agent: It is used to form complexes with metal ions for various analytical applications.
Biology:
Neurotransmitter Studies: this compound is used in studies related to inhibitory neurotransmission in the central nervous system.
Cell Culture: It is used as a component in cell culture media to support cell growth and differentiation.
Medicine:
Nutritional Supplements: this compound is used in parenteral nutrition solutions to provide essential amino acids.
Therapeutic Agent:
Industry:
Mechanism of Action
Glycine chloride exerts its effects primarily through its interaction with glycine receptors, which are ligand-gated chloride ion channels. When glycine binds to these receptors, it causes the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal excitability . This mechanism is crucial for its role as an inhibitory neurotransmitter in the central nervous system .
Comparison with Similar Compounds
Glycine: The parent amino acid, which lacks the chloride ion but shares many biochemical properties.
Betaine: Another amino acid derivative with similar buffering and osmoprotective properties.
Alanine: An amino acid with similar structural properties but different biochemical roles.
Uniqueness: Glycine chloride is unique due to its combination of glycine’s biochemical properties with the chloride ion’s ability to form stable salts and buffers. This makes it particularly useful in applications requiring precise pH control and ionic strength .
Properties
IUPAC Name |
2-aminoacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-2(5)1-4/h1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVOPMSONYWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313502 |
Source
|
Record name | Acetyl chloride, amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-64-9 |
Source
|
Record name | Acetyl chloride, amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4746-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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